molecular formula C8H8O4 B144190 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro- CAS No. 129679-49-8

1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-

Cat. No. B144190
M. Wt: 168.15 g/mol
InChI Key: PEHLCCGXTLWMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Dihydroresorcylide (DHR) and has been synthesized through multiple methods.

Mechanism Of Action

The mechanism of action of Dihydroresorcylide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, DHR has been shown to inhibit the activity of the NF-κB pathway, which is involved in cell proliferation and survival. In insects, DHR has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the nervous system.

Biochemical And Physiological Effects

Dihydroresorcylide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and insecticidal properties. In cancer cells, DHR has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In insects, DHR has been shown to disrupt the nervous system, leading to paralysis and death.

Advantages And Limitations For Lab Experiments

Dihydroresorcylide has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has limitations, including its low solubility in water and its potential toxicity to cells and organisms.

Future Directions

There are several future directions for research on Dihydroresorcylide, including the development of more efficient synthesis methods, the investigation of its potential applications in medicine and agriculture, and the study of its mechanism of action at the molecular level. Additionally, the potential toxicity of DHR to cells and organisms should be further investigated to determine its safety for use in various applications.
Conclusion:
In conclusion, Dihydroresorcylide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on DHR is needed to fully understand its potential and limitations in various fields.

Synthesis Methods

There are multiple methods for synthesizing Dihydroresorcylide, including the Diels-Alder reaction and the Birch reduction method. The Diels-Alder reaction involves the reaction of furan and maleic anhydride in the presence of a catalyst, while the Birch reduction method involves the reduction of benzene with sodium in the presence of liquid ammonia. Both methods have been used successfully to synthesize DHR, with varying yields.

Scientific Research Applications

Dihydroresorcylide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DHR has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy. In agriculture, DHR has been shown to have insecticidal properties, making it a potential candidate for pest control. In materials science, DHR has been used as a monomer for the synthesis of polymers with unique properties.

properties

CAS RN

129679-49-8

Product Name

1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

5,10-dioxatricyclo[5.3.0.04,8]decane-6,9-dione

InChI

InChI=1S/C8H8O4/c9-7-5-3-1-2-4(12-7)6(5)8(10)11-3/h3-6H,1-2H2

InChI Key

PEHLCCGXTLWMRW-UHFFFAOYSA-N

SMILES

C1CC2C3C(C1OC3=O)C(=O)O2

Canonical SMILES

C1CC2C3C(C1OC3=O)C(=O)O2

synonyms

1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-

Origin of Product

United States

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